2,4,5-Trimethyl-L-phenylalanine
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Overview
Description
2,4,5-Trimethyl-L-phenylalanine is a derivative of L-phenylalanine, an essential aromatic amino acid. This compound is characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 4, and 5. The structural modifications impart unique chemical and biological properties to the molecule, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
2,4,5-Trimethyl-L-phenylalanine, also known as H-L-Phe(2,4,5-Me3)-OH, is a non-protein amino acid that has been found to bind to the somatostatin receptor . The somatostatin receptor plays a crucial role in the regulation of endocrine and nervous system function by inhibiting the release of several other hormones such as growth hormone, insulin, and gastrin .
Mode of Action
The compound interacts with its target, the somatostatin receptor, through binding . This interaction can lead to changes in the receptor’s activity, potentially influencing the release of hormones regulated by somatostatin.
Biochemical Pathways
This compound is synthesized from L-phenylalanine through a series of steps that involve the introduction of additional methyl groups . This process is part of the broader L-phenylalanine pathway, which is a major link between primary and secondary metabolism in higher plants and microorganisms . The L-phenylalanine pathway produces aromatic amino acids, which are essential building blocks for protein biosynthesis .
Pharmacokinetics
The compound’s molecular weight and structure, as reported by the nist chemistry webbook , suggest that it may have good bioavailability
Result of Action
Its binding to the somatostatin receptor suggests that it may influence the release of hormones regulated by somatostatin
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and activity may be affected by pH, temperature, and the presence of other molecules in its environment
Biochemical Analysis
Biochemical Properties
2,4,5-Trimethyl-L-phenylalanine is involved in various biochemical reactions. As a derivative of phenylalanine, it is likely to interact with enzymes, proteins, and other biomolecules that interact with the parent compound
Cellular Effects
Given its structural similarity to phenylalanine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. It is known that phenylalanine, the parent compound, has dosage-dependent effects
Metabolic Pathways
This compound is likely involved in metabolic pathways related to phenylalanine metabolism It may interact with enzymes or cofactors involved in these pathways and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethyl-L-phenylalanine typically involves the alkylation of L-phenylalanine derivatives. One common method includes the asymmetric catalytic hydrogenation of acetamidoacrylate derivatives using chiral catalysts such as [Rh(1,5-COD)(R,R-DIPAMP)]BF4 . This method ensures the enantioselective formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale asymmetric hydrogenation processes. The use of commercially available chiral catalysts and simple starting materials makes this method economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,4,5-Trimethyl-L-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2,6-Dimethyl-L-phenylalanine
- 3,5-Dimethyl-L-phenylalanine
- 2,4,6-Trimethyl-L-phenylalanine
Comparison: 2,4,5-Trimethyl-L-phenylalanine is unique due to the specific positioning of the methyl groups on the benzene ring. This structural difference can result in distinct chemical reactivity and biological activity compared to other methylated phenylalanine derivatives .
Properties
IUPAC Name |
(2S)-2-amino-3-(2,4,5-trimethylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-7-4-9(3)10(5-8(7)2)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBNGCUVGLKXNP-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC(C(=O)O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)C[C@@H](C(=O)O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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